![molecular formula C21H22N2O5S2 B2861924 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899739-13-0](/img/structure/B2861924.png)
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, commonly known as DMTB, is a small molecule that has been widely used in scientific research due to its unique chemical properties.
Scientific Research Applications
Anticancer Applications
Design and Synthesis for Anticancer Activity : Research has shown that derivatives similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide have been designed and synthesized with the purpose of evaluating their anticancer activity. For example, a series of substituted benzamides were synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activity, suggesting the potential for further development into therapeutic agents (Ravinaik et al., 2021).
Microwave-Assisted Synthesis and Evaluation : Another study involved the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold, demonstrating promising anticancer activity. This method emphasizes the role of thiazole and benzamide groups in developing potent anticancer agents, showing comparable activity to standard drugs like Adriamycin (Tiwari et al., 2017).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Thiazole derivatives, including those structurally related to the target compound, have been synthesized and assessed for their antimicrobial efficacy. Studies demonstrate good antimicrobial activity, particularly when the phenyl ring is substituted with electron-donating groups like hydroxyl, amino, or methoxy. This suggests the compound’s relevance in developing new antimicrobial agents (Chawla, 2016).
Mechanistic Insights and Molecular Docking
- Molecular Docking and DFT Calculations : Research involving benzene sulfonamide derivatives, including thiazole and benzamide moieties, has explored their chemical reactivity and potential interaction mechanisms against certain cancer cell lines. Molecular docking studies provide insight into the probable mechanisms of action, supporting the development of targeted anticancer therapies (Fahim & Shalaby, 2019).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-8-5-14(6-9-16)20(24)23-21-22-17(12-29-21)15-7-10-18(27-3)19(11-15)28-4/h5-13H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSUPOHHWIFBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide |
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